SH5-07

Description

Structure

3D Structure

Properties

IUPAC Name |

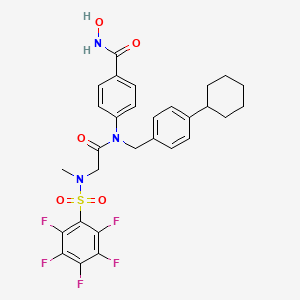

4-[(4-cyclohexylphenyl)methyl-[2-[methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]amino]-N-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28F5N3O5S/c1-36(43(41,42)28-26(33)24(31)23(30)25(32)27(28)34)16-22(38)37(21-13-11-20(12-14-21)29(39)35-40)15-17-7-9-19(10-8-17)18-5-3-2-4-6-18/h7-14,18,40H,2-6,15-16H2,1H3,(H,35,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSUYVALAOXFGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N(CC1=CC=C(C=C1)C2CCCCC2)C3=CC=C(C=C3)C(=O)NO)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28F5N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501105537 | |

| Record name | 4-[[(4-Cyclohexylphenyl)methyl][2-[methyl[(2,3,4,5,6-pentafluorophenyl)sulfonyl]amino]acetyl]amino]-N-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501105537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1456632-41-9 | |

| Record name | 4-[[(4-Cyclohexylphenyl)methyl][2-[methyl[(2,3,4,5,6-pentafluorophenyl)sulfonyl]amino]acetyl]amino]-N-hydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1456632-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[[(4-Cyclohexylphenyl)methyl][2-[methyl[(2,3,4,5,6-pentafluorophenyl)sulfonyl]amino]acetyl]amino]-N-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501105537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

SH5-07 mechanism of action in glioma cells

An In-depth Technical Guide on the Mechanism of Action of SH5-07 in Glioma Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma remains one of the most aggressive and challenging-to-treat primary brain tumors. A key player in glioma pathogenesis is the Signal Transducer and Activator of Transcription 3 (STAT3) protein, which is often constitutively activated in these tumors. Aberrant STAT3 signaling promotes tumor cell proliferation, survival, and angiogenesis. This compound, a hydroxamic acid-based small molecule, has emerged as a potent and selective inhibitor of STAT3, demonstrating significant anti-tumor effects in preclinical models of glioma. This document provides a comprehensive overview of the mechanism of action of this compound in glioma cells, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Mechanism of Action: STAT3 Inhibition

This compound functions as a robust inhibitor of STAT3.[1] Its primary mechanism involves the direct disruption of STAT3's ability to bind to DNA, a critical step for the transcription of its target genes.[2][3] Studies have shown that this compound interacts with the SH2 and DNA-binding domains of the STAT3 protein.[2][4] This interaction effectively blocks STAT3 dimerization and subsequent nuclear translocation, thereby preventing the transcription of genes crucial for tumor progression.[5] Notably, this compound exhibits high selectivity for STAT3, with minimal impact on the DNA-binding activities of other STAT family members like STAT1 and STAT5.[2][3]

Quantitative Analysis of this compound's Effects in Glioma Cells

The following tables summarize the quantitative data from preclinical studies on the effects of this compound on glioma cells.

Table 1: In Vitro Efficacy of this compound in Human Glioma Cells

| Cell Line | Assay | Concentration (μM) | Duration (hours) | Observed Effect | Reference |

| U251MG | Apoptosis (Annexin V) | 8 | 24 | 5.8% apoptotic cells | [3] |

| U251MG | Cell Cycle (Flow Cytometry) | 8 | 48 | 20% increase in sub-G0 population | [3] |

| U251MG | Colony Formation | 1-3 | - | Dose-dependent suppression | [2] |

| U251MG | Gene Expression (Immunoblot) | 5 | 24 | Reduced Bcl-2, Bcl-xL, c-Myc, Survivin, Cyclin D1, Mcl-1 | [2][3] |

Table 2: In Vivo Efficacy of this compound in a Glioma Xenograft Model

| Animal Model | Tumor Cell Line | Dosage | Administration Route | Outcome | Reference |

| Mouse Xenograft | U251MG | 5-6 mg/kg (every 2-3 days) | Tail Vein Injection | Inhibition of tumor growth | [2][3] |

| Mouse Xenograft | U251MG | 3 mg/kg (daily) | Oral Gavage | Inhibition of tumor growth | [2] |

Signaling Pathway of this compound Action

This compound's therapeutic effects in glioma stem from its ability to inhibit the STAT3 signaling cascade. By blocking STAT3, this compound downregulates a suite of genes that are critical for the hallmarks of cancer, including proliferation, survival, and evasion of apoptosis.

Caption: this compound inhibits STAT3, leading to decreased expression of anti-apoptotic and pro-proliferative genes.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound in glioma cells.

Cell Culture and Drug Treatment

Human glioma cell lines, such as U251MG, are cultured in standard media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are treated with this compound at concentrations typically ranging from 0 to 8 μM for 24 to 48 hours.[1] A vehicle control (e.g., DMSO) is run in parallel.

Apoptosis Assay via Flow Cytometry

To quantify apoptosis, treated and control cells are harvested and washed with cold PBS. Cells are then resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol (e.g., from an Apoptosis Detection Kit).[1] Stained cells are analyzed by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic.

Cell Cycle Analysis

For cell cycle analysis, glioma cells are treated with this compound as described. Following treatment, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C. The fixed cells are then washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A. DNA content is analyzed by flow cytometry, and the percentage of cells in the sub-G0, G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.[1]

Western Blotting for Protein Expression

To assess the levels of STAT3-regulated proteins, glioma cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., Bcl-2, Bcl-xL, Mcl-1, Cyclin D1, c-Myc, Survivin, and a loading control like β-actin or GAPDH). After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: Workflow for analyzing protein expression changes in glioma cells after this compound treatment.

In Vivo Tumor Xenograft Studies

To evaluate the in vivo efficacy of this compound, immunodeficient mice (e.g., nude mice) are subcutaneously injected with human glioma cells (e.g., U251MG). Once tumors reach a palpable size (e.g., 90-150 mm³), mice are randomized into treatment and control groups.[2][3] this compound is administered systemically, for example, via tail vein injection (5-6 mg/kg every 2-3 days) or oral gavage (3 mg/kg daily).[2][3] Tumor volume and body weight are monitored regularly. At the end of the study, tumors are excised for further analysis, such as immunoblotting for target proteins.[2]

Conclusion

This compound represents a promising therapeutic agent for glioma by selectively targeting the constitutively active STAT3 signaling pathway. Its mechanism of action is well-defined, involving the direct inhibition of STAT3 DNA binding, which in turn suppresses the expression of key genes involved in cell proliferation and survival. This leads to a reduction in glioma cell viability, induction of apoptosis, and inhibition of tumor growth in vivo. The data and protocols presented herein provide a solid foundation for further research and development of this compound and other STAT3 inhibitors as a targeted therapy for glioblastoma.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Hydroxamic acid and benzoic acid-based Stat3 inhibitors suppress human glioma and breast cancer phenotypes in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Hydroxamic Acid and Benzoic Acid-Based STAT3 Inhibitors Suppress Human Glioma and Breast Cancer Phenotypes In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Roles of STAT3 in the pathogenesis and treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

SH5-07: A Technical Guide to its Downstream Targets in Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

SH5-07 is a synthetic, hydroxamic acid-based small molecule inhibitor that shows significant promise in the field of oncology, particularly in the context of breast cancer. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its downstream targets within breast cancer cells. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's therapeutic potential and the experimental methodologies used to elucidate its function.

Mechanism of Action: Targeting the STAT3 Signaling Pathway

This compound functions as a potent and selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1] STAT3 is a transcription factor that is frequently found to be constitutively activated in a variety of human cancers, including breast cancer. This aberrant activation drives the expression of a suite of genes that are critical for tumor cell proliferation, survival, invasion, and angiogenesis.

The primary mechanism by which this compound exerts its effects is through the direct inhibition of the DNA-binding activity of STAT3.[1] By preventing STAT3 from binding to the promoter regions of its target genes, this compound effectively abrogates the transcription of key proteins involved in tumorigenesis.

Signaling Pathway Diagram

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro and in vivo studies. This section summarizes the key quantitative data available.

| Parameter | Value | Assay/Model | Cell Line | Reference |

| IC50 (STAT3 Inhibition) | 3.9 µM | In vitro STAT3 DNA-binding assay | N/A | [1] |

| In Vivo Efficacy | Tumor growth inhibition | MDA-MB-231 breast cancer xenograft | MDA-MB-231 | [1] |

| Downstream Target Modulation | Decreased expression | Western Blot | MDA-MB-231 xenografts | [1] |

Downstream Targets of this compound in Breast Cancer

By inhibiting STAT3, this compound leads to the downregulation of a number of critical pro-survival and pro-proliferative proteins. The key downstream targets identified in breast cancer are:

-

Anti-apoptotic proteins: Bcl-2, Bcl-xL, and Mcl-1 are members of the B-cell lymphoma 2 (Bcl-2) family of proteins that prevent apoptosis. Their downregulation by this compound sensitizes cancer cells to programmed cell death.

-

Cell cycle regulators: Cyclin D1 is a key protein that promotes cell cycle progression from the G1 to the S phase. Its inhibition leads to cell cycle arrest.

-

Oncogenes: c-Myc is a potent oncogene that drives cell proliferation and growth. This compound-mediated reduction in c-Myc levels contributes to its anti-proliferative effects.

-

Inhibitors of apoptosis: Survivin is a member of the inhibitor of apoptosis protein (IAP) family that, as its name suggests, prevents apoptosis. Its downregulation further promotes cancer cell death.

The collective inhibition of these downstream targets results in a potent anti-tumor effect, characterized by decreased cell viability and proliferation.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the downstream effects of this compound.

Workflow for Identifying Downstream Targets

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA Binding

This assay is used to determine the ability of this compound to inhibit the binding of STAT3 to its DNA consensus sequence.

Materials:

-

Nuclear extract from breast cancer cells

-

This compound

-

Radiolabeled (e.g., ³²P) double-stranded oligonucleotide probe containing the STAT3 consensus binding site (e.g., 5'-GATCCTTCTGGGAATTCCTAGATC-3')

-

Polyacrylamide gel

-

Electrophoresis buffer (e.g., 0.5x TBE)

-

Loading buffer

Protocol:

-

Prepare nuclear extracts from breast cancer cells treated with or without this compound.

-

Incubate the nuclear extract with the radiolabeled STAT3 probe in a binding reaction buffer for 20-30 minutes at room temperature.

-

For competition assays, add an excess of unlabeled ("cold") probe to a parallel reaction to demonstrate binding specificity.

-

Add loading buffer to the reactions and resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the bands. A decrease in the intensity of the shifted band in the presence of this compound indicates inhibition of STAT3 DNA binding.

Western Blot Analysis of Downstream Targets

This technique is used to quantify the protein levels of STAT3 downstream targets.

Materials:

-

Whole-cell lysates from breast cancer cells treated with or without this compound

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific for Bcl-2, Bcl-xL, Mcl-1, Cyclin D1, c-Myc, Survivin, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Separate the proteins from the cell lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and then add the chemiluminescent substrate.

-

Visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponding to the downstream targets is quantified and normalized to the loading control.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to confirm that this compound inhibits the binding of STAT3 to the promoter regions of its target genes in intact cells.

Materials:

-

Breast cancer cells treated with or without this compound

-

Formaldehyde for cross-linking

-

Lysis buffers

-

Sonicator or micrococcal nuclease to shear chromatin

-

Anti-STAT3 antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

Reagents for DNA purification

-

Primers for qPCR targeting the promoter regions of STAT3 target genes

Protocol:

-

Cross-link proteins to DNA in live cells using formaldehyde.

-

Lyse the cells and shear the chromatin into smaller fragments.

-

Immunoprecipitate the STAT3-DNA complexes using an anti-STAT3 antibody and protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the protein-DNA complexes and reverse the cross-links.

-

Digest the protein with proteinase K and purify the DNA.

-

Use quantitative PCR (qPCR) with primers specific to the promoter regions of genes like BCL2, CCND1 (Cyclin D1), and MYC to quantify the amount of precipitated DNA. A reduction in the amount of precipitated DNA in this compound-treated cells indicates reduced STAT3 binding.

Conclusion

This compound represents a promising therapeutic agent for breast cancer by effectively targeting the STAT3 signaling pathway. Its ability to inhibit the DNA-binding activity of STAT3 leads to the downregulation of a host of critical downstream targets involved in cell survival and proliferation. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other STAT3 inhibitors, with the ultimate goal of translating these findings into effective clinical treatments for breast cancer.

References

SH5-07: A Selective STAT3 Inhibitor for Oncological Research and Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical target in cancer therapy due to its frequent constitutive activation in a wide array of human tumors, where it promotes proliferation, survival, invasion, and immunosuppression.[1][2] The development of small-molecule inhibitors that can effectively and selectively block STAT3 signaling is a key focus of modern oncology research.[3] SH5-07 is a potent, hydroxamic acid-based small-molecule inhibitor designed to selectively target STAT3, demonstrating significant anti-tumor effects in preclinical models.[4][5] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Core Mechanism of Action

This compound functions as a robust STAT3 inhibitor by primarily blocking its DNA-binding activity.[4][6] Structural and biochemical analyses have indicated that this compound interacts with the SH2 and DNA-binding domains of the STAT3 protein.[6][7] This interaction disrupts the ability of activated STAT3 dimers to bind to their cognate DNA sequences in the promoters of target genes. Consequently, STAT3-dependent gene transcription is suppressed.[6][8] The inhibition of STAT3 phosphorylation at the critical tyrosine 705 (pY705) residue is also a key aspect of its activity, preventing the initial activation and dimerization required for nuclear translocation and function.[8][9]

Quantitative Data Presentation

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key data points for easy comparison.

Table 1: Inhibitory and Binding Activity of this compound

| Parameter | Value | Assay Type | Source |

|---|---|---|---|

| IC₅₀ (STAT3 DNA Binding) | 3.9 ± 0.6 µM | Electrophoretic Mobility Shift Assay (EMSA) | [5][6] |

| Kᵢ (STAT3) | 10.46 µM | Not Specified | [10][11] |

| Kᵢ (STAT1) | >100 µM | Not Specified | [10][11] |

| KD (Binding to STAT3) | 2.4 µM | Surface Plasmon Resonance (SPR) |[12] |

Table 2: In Vitro Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value | Time Point | Source |

|---|---|---|---|---|

| U251MG | Human Glioma | Moderately Inhibited (8.1-10.8 µM) | Not Specified | [6] |

| MDA-MB-231 | Human Breast Cancer | Moderately Inhibited (8.1-10.8 µM) | Not Specified | [6] |

| AR230 | Chronic Myeloid Leukemia (CML) | 8.1 µM | Not Specified | [10][11] |

| AR230 (Imatinib-Resistant) | Chronic Myeloid Leukemia (CML) | 7 µM | Not Specified | [10][11] |

| Glioblastoma CSCs | Glioblastoma Cancer Stem Cells | 0.195 - 1.12 µM | Not Specified | [10][11] |

| J82 | Bladder Cancer | 7 - 14.2 µM | 48 h | [9][13] |

| NBT-II | Bladder Cancer | 7 - 14.2 µM | 48 h | [9][13] |

| MB49 | Bladder Cancer | 7 - 14.2 µM | 48 h |[9][13] |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Dosage & Administration | Outcome | Source |

|---|---|---|---|---|

| U251MG | Human Glioma | 5 mg/kg, intravenous, every 2-3 days | Effective inhibition of tumor growth | [6][11] |

| MDA-MB-231 | Human Breast Cancer | 3 mg/kg, oral gavage, every day | Effective inhibition of tumor growth | [11] |

| MDA-MB-231 | Human Breast Cancer | 6 mg/kg, intravenous, every 2-3 days | Effective inhibition of tumor growth |[6] |

Cellular and Downstream Effects

Inhibition of STAT3 by this compound leads to the downregulation of numerous STAT3-regulated genes critical for tumor progression.[6]

-

Apoptosis and Survival: this compound treatment reduces the expression of anti-apoptotic proteins such as Bcl-2, Bcl-xL, Mcl-1, and Survivin.[6][12] This sensitizes cancer cells to apoptosis, as evidenced by an increase in Annexin V-positive cells following treatment.[12]

-

Cell Cycle Progression: The inhibitor downregulates key cell cycle regulators like Cyclin D1 and the proto-oncogene c-Myc.[6][9] This leads to cell cycle arrest, thereby inhibiting proliferation.

-

Selectivity Profile: this compound demonstrates a preferential inhibition of STAT3. It has been shown to have minimal effects on the DNA-binding activities of STAT1 and STAT5, highlighting its selectivity.[5][8] This is a crucial feature for minimizing off-target effects, a common challenge in kinase and transcription factor inhibitor development.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing findings. The following are protocols for key experiments used to characterize this compound.

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding

This assay quantitatively measures the ability of this compound to inhibit the binding of active STAT3 protein to its DNA consensus sequence.

-

Nuclear Extract Preparation: Prepare nuclear extracts from cell lines with constitutively active STAT3 (e.g., NIH3T3/v-Src) or cells stimulated with an activator like Epidermal Growth Factor (EGF).[6][12]

-

Inhibitor Pre-incubation: Pre-incubate the nuclear extracts (containing equal amounts of total protein) with varying concentrations of this compound (e.g., 0-20 µM) or DMSO as a vehicle control for 30 minutes at room temperature.[6][12]

-

Probe Incubation: Add a radiolabeled, double-stranded high-affinity sis-inducible element (hSIE) probe, which is a known binding site for STAT3 and STAT1.[6][12]

-

Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Analysis: Visualize the bands by autoradiography. A dose-dependent decrease in the intensity of the STAT3:DNA complex band indicates inhibitory activity. The IC₅₀ value is calculated from the dose-response curve.[6]

Western Blotting for Protein Expression

Western blotting is used to assess the effect of this compound on the levels of total STAT3, phosphorylated STAT3 (pY705), and downstream target proteins.

-

Cell Treatment & Lysis: Treat cancer cells (e.g., human glioma or breast cancer lines) with this compound (e.g., 5 µM) or DMSO for a specified period (e.g., 24 hours).[6][12] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies specific for pSTAT3 (Y705), total STAT3, Bcl-2, Cyclin D1, c-Myc, Survivin, Mcl-1, and a loading control (e.g., β-actin).[6][9]

-

Detection: Use a corresponding HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection. Quantify band intensities using densitometry software.

Cell Viability / Cytotoxicity (MTT) Assay

This colorimetric assay determines the cytotoxic effect of this compound on cancer cell lines.

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0-50 µM) for 24 to 48 hours.[4][9]

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Reading: Solubilize the formazan crystals with DMSO or another suitable solvent. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: Plot the percentage of cell viability against the inhibitor concentration to determine the IC₅₀ value.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are performed to confirm that this compound reduces the physical association of STAT3 with the promoter regions of its target genes in intact cells.

-

Cross-linking and Sonication: Treat cells with this compound (e.g., 5 or 8 µM) for a short duration (e.g., 3 hours).[6] Cross-link protein-DNA complexes with formaldehyde. Lyse the cells and sonicate the chromatin to generate small DNA fragments.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against STAT3 or a control IgG overnight. Use protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

-

qPCR Analysis: Perform quantitative PCR (qPCR) using primers that flank the known STAT3 binding sites on the promoters of target genes (e.g., iNOS, bcl-2, survivin).[6]

-

Data Analysis: Calculate the enrichment of promoter DNA in the STAT3-immunoprecipitated samples relative to the input and IgG controls. A significant reduction in enrichment in this compound-treated cells confirms target engagement.[6]

Mandatory Visualizations

Conclusion

This compound is a well-characterized STAT3 inhibitor with a clear mechanism of action and demonstrated anti-tumor activity in both in vitro and in vivo settings. Its ability to selectively block STAT3 DNA-binding, inhibit STAT3 phosphorylation, and downregulate key oncogenic pathways makes it a valuable tool for cancer research.[6][8] The comprehensive data and detailed protocols provided in this guide serve as a critical resource for scientists and drug developers aiming to further investigate STAT3-targeted therapies and explore the full therapeutic potential of this compound. The preclinical proof-of-concept for this compound suggests it is a candidate for further development as a cancer therapeutic.[7]

References

- 1. pharmacytimes.com [pharmacytimes.com]

- 2. mdpi.com [mdpi.com]

- 3. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer [mdpi.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Hydroxamic acid and benzoic acid-based Stat3 inhibitors suppress human glioma and breast cancer phenotypes in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydroxamic Acid and Benzoic Acid-Based STAT3 Inhibitors Suppress Human Glioma and Breast Cancer Phenotypes In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | STAT3 inhibitor | Probechem Biochemicals [probechem.com]

- 9. Stat3 Inhibitors TTI-101 and this compound Suppress Bladder Cancer Cell Survival in 3D Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medkoo.com [medkoo.com]

- 11. caymanchem.com [caymanchem.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. mdpi.com [mdpi.com]

Investigating the Anti-Tumor Properties of SH5-07: A Technical Guide

Abstract

SH5-07 is a synthetic, hydroxamic acid-based small molecule inhibitor that has demonstrated significant anti-tumor properties in preclinical studies. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing its efficacy in various cancer models, and providing detailed experimental protocols for its investigation. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is frequently over-activated in a wide range of human cancers, including glioma, breast, prostate, and bladder cancers.[1][2][3] Constitutive activation of STAT3 promotes tumor cell proliferation, survival, invasion, and angiogenesis, making it a compelling target for cancer therapy.[3] this compound has emerged as a potent and selective inhibitor of STAT3, demonstrating robust anti-tumor effects both in vitro and in vivo.[1][4] This guide synthesizes the current knowledge on this compound and provides practical information for its further investigation.

Mechanism of Action

This compound exerts its anti-tumor effects by directly targeting the STAT3 protein. It functions by binding to the SH2 and DNA-binding domains of STAT3, thereby disrupting its normal function.[1][3] This inhibition prevents the homodimerization and subsequent nuclear translocation of phosphorylated STAT3 (p-STAT3), which is essential for its activity as a transcription factor.[5][6] By blocking STAT3's ability to bind to the promoter regions of its target genes, this compound effectively downregulates the expression of a suite of proteins critical for tumor progression.[1][3]

The primary mechanism of action of this compound involves the following key steps:

-

Binding to STAT3: this compound directly interacts with the STAT3 protein.[5]

-

Inhibition of STAT3 Phosphorylation: It disrupts the association of STAT3 with growth factor receptors, thereby inhibiting its phosphorylation at tyrosine 705 (pY705).[5][6]

-

Blockade of Dimerization and Nuclear Translocation: Inhibition of phosphorylation prevents the formation of STAT3:STAT3 dimers.[2]

-

Suppression of DNA Binding: this compound directly inhibits the DNA-binding activity of STAT3.[1]

-

Downregulation of Target Gene Expression: Consequently, the transcription of STAT3-regulated genes involved in cell survival and proliferation is suppressed.[1][3]

Signaling Pathway

The signaling pathway inhibited by this compound is centered on the STAT3 transcription factor. In many cancers, upstream signals from growth factor receptors (e.g., EGFR) and cytokine receptors lead to the phosphorylation and activation of STAT3. Activated STAT3 then drives the transcription of genes that promote cancer cell survival and proliferation. This compound intervenes by directly inhibiting STAT3, thereby blocking this pro-tumorigenic signaling cascade.

Quantitative Data Summary

In Vitro Efficacy: IC50 Values

This compound has demonstrated potent cytotoxic effects across a range of cancer cell lines that harbor constitutively active STAT3. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| In Vitro Assay | - | 3.9 ± 0.6 | [5] |

| AR230 | Chronic Myeloid Leukemia (CML) | 8.1 | [7] |

| Iressa-resistant AR230 | CML | 7 | [7] |

| Glioblastoma CSCs | Glioblastoma | 0.195 - 1.12 | [7] |

| J82 | Bladder Cancer | 7 - 14.2 | [2] |

| NBT-II | Bladder Cancer | 7 - 14.2 | [2] |

| MB49 | Bladder Cancer | 7 - 14.2 | [2] |

In Vivo Efficacy: Xenograft Models

The anti-tumor activity of this compound has been confirmed in mouse xenograft models of human glioma and breast cancer.[1]

| Cancer Model | Cell Line | Treatment | Tumor Growth Inhibition | Reference |

| Human Glioma | U251MG | 5-6 mg/kg (tail vein injection, every 2-3 days) or 3 mg/kg (oral gavage, daily) | Significant inhibition of tumor growth | [1] |

| Human Breast Cancer | MDA-MB-231 | 5-6 mg/kg (tail vein injection, every 2-3 days) or 3 mg/kg (oral gavage, daily) | Significant inhibition of tumor growth | [1] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Protocol Details:

-

Cell Plating: Seed cancer cells (e.g., J82, NBT-II, MB49) at a density of 8 x 10³ cells per well in a 96-well plate.[8]

-

Incubation: Incubate the plates for 24 hours to allow for cell attachment.[8]

-

Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 1, 3, 6, 12.5, 25, and 50 µM) for 48 hours.[2][8]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the optical density at 570 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blotting

This protocol is used to analyze the expression levels of STAT3 and its downstream target proteins.

Protocol Details:

-

Cell Treatment: Treat cancer cells with this compound (e.g., 5 µM for 24 hours).[1][3]

-

Protein Extraction: Lyse the cells and collect the protein extracts.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, Bcl-2, Bcl-xL, Mcl-1, Cyclin D1, c-Myc, Survivin, and a loading control like β-actin or GAPDH).[1][3]

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Analyze the relative protein expression levels.

In Vivo Xenograft Studies

This protocol describes the methodology for evaluating the anti-tumor efficacy of this compound in a mouse model.

Protocol Details:

-

Cell Implantation: Subcutaneously inject human cancer cells (e.g., U251MG or MDA-MB-231) into the flank of immunodeficient mice.[1]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 90-150 mm³).[1]

-

Animal Grouping: Randomize mice into treatment and control groups.

-

Treatment Administration: Administer this compound via tail vein injection (e.g., 5-6 mg/kg every 2-3 days) or oral gavage (e.g., 3 mg/kg daily).[1]

-

Monitoring: Measure tumor volume and body weight regularly throughout the study.[1]

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for STAT3 target genes).[1]

Conclusion

This compound is a promising anti-cancer agent that effectively targets the STAT3 signaling pathway. Its ability to inhibit tumor growth in various preclinical models of cancer highlights its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a novel cancer therapeutic.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. med.upenn.edu [med.upenn.edu]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Stat3 Inhibitors TTI-101 and this compound Suppress Bladder Cancer Cell Survival in 3D Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

SH5-07's effect on cancer cell proliferation

An In-depth Technical Guide on the Anti-Proliferative Effects of SH5-07 in Cancer Cells

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that plays a pivotal role in numerous cellular processes, including proliferation, survival, differentiation, and apoptosis.[1][2] In healthy cells, STAT3 activation is transient and tightly regulated. However, persistent or aberrant activation of STAT3 is a common feature in a wide variety of human cancers, contributing to tumor progression, drug resistance, and poor prognosis.[1][2] This has made STAT3 an attractive molecular target for cancer therapy. This compound is a small-molecule, hydroxamic acid-based inhibitor designed to selectively target the STAT3 signaling pathway, demonstrating potential as a therapeutic agent against cancers with constitutively active STAT3.[3][4][5]

This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on cancer cell proliferation and survival, and detailed experimental protocols for its evaluation.

Mechanism of Action of this compound

This compound functions as a robust inhibitor of the STAT3 signaling cascade. Its primary mechanism involves the disruption of STAT3's ability to bind to DNA, which is a crucial step for the transcription of its target genes.[4][6][7] The canonical STAT3 activation pathway begins with the binding of cytokines or growth factors to their cell surface receptors, leading to the activation of associated kinases like JAKs or Src. These kinases then phosphorylate STAT3 at a critical tyrosine residue (Tyr705).[6] This phosphorylation event triggers the formation of STAT3 homodimers through reciprocal SH2 domain interactions. The activated dimers then translocate to the nucleus, bind to specific DNA sequences in the promoter regions of target genes, and initiate transcription of proteins that drive cell proliferation and survival.[8]

This compound is designed to abrogate the phosphorylation and dimerization of STAT3.[3][8] It has been shown to interact with the SH2 and DNA-binding domains of STAT3, thereby blocking its function.[5][6] By inhibiting STAT3, this compound effectively downregulates the expression of numerous STAT3-regulated genes essential for tumor growth and survival.[5][6][7]

Quantitative Analysis of Anti-Proliferative Activity

This compound has demonstrated potent anti-proliferative effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the effectiveness of a compound in inhibiting a specific biological process. Studies have shown that this compound strongly inhibits the proliferation of bladder, glioma, and breast cancer cells.

| Cell Line | Cancer Type | Assay Duration | IC50 Value (µM) | Reference |

| J82 | Human Bladder Cancer | 24-48 hours | 7 - 14.2 | [8] |

| NBT-II | Rat Bladder Cancer | 24-48 hours | 7 - 14.2 | [8] |

| MB49 | Mouse Bladder Cancer | 24-48 hours | 7 - 14.2 | [8] |

Effects on Cancer Cell Biology

The inhibition of STAT3 by this compound triggers a cascade of downstream cellular events that collectively suppress the malignant phenotype.

Downregulation of STAT3 Target Genes

Treatment with this compound leads to a significant reduction in the expression of key proteins that are transcribed by STAT3 and are crucial for cancer cell survival and proliferation.[5][6] This includes anti-apoptotic proteins and cell cycle regulators.

| Protein | Function | Effect of this compound | Reference |

| Bcl-2, Bcl-xL, Mcl-1 | Anti-apoptotic proteins | Decreased Expression | [3][5][6][8] |

| Cyclin D1 | Cell cycle progression (G1/S phase) | Decreased Expression | [3][5][6][8] |

| c-Myc | Cell growth and proliferation | Decreased Expression | [3][5][6][8] |

| Survivin | Inhibition of apoptosis | Decreased Expression | [5][6] |

| PCNA | Proliferation marker | Decreased Expression | [8][9] |

| CD44, CD133 | Cancer stem cell markers | Decreased Expression | [3][8] |

Induction of Apoptosis

By downregulating anti-apoptotic proteins, this compound shifts the cellular balance towards programmed cell death. Its pro-apoptotic activity is confirmed by the activation of key apoptosis executioners. Treatment with this compound has been shown to induce the activation of caspase-3/7 and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP), which are hallmark events of apoptosis.[3][8][9]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the effects of this compound.

Cell Viability and Proliferation (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., J82, NBT-II) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 3, 6, 12.5, 25, and 50 µM) and a vehicle control (e.g., 0.05% DMSO).[8] Incubate for the desired time periods (e.g., 24 and 48 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

-

Cell Lysis: After treating cells with this compound (e.g., 5 µM for 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[6]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by size.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, Cyclin D1, Bcl-2, cleaved PARP, β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software, normalizing to a loading control like β-actin.

References

- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. Hydroxamic acid and benzoic acid-based Stat3 inhibitors suppress human glioma and breast cancer phenotypes in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Hydroxamic Acid and Benzoic Acid-Based STAT3 Inhibitors Suppress Human Glioma and Breast Cancer Phenotypes In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stat3 Inhibitors TTI-101 and this compound Suppress Bladder Cancer Cell Survival in 3D Tumor Models [mdpi.com]

- 9. Stat3 Inhibitors TTI-101 and this compound Suppress Bladder Cancer Cell Survival in 3D Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of SH5-07 in Inducing Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SH5-07 is a synthetic molecule that has demonstrated significant potential as an inducer of apoptosis, or programmed cell death, in various cancer cell models. This technical guide provides an in-depth analysis of the core mechanisms by which this compound exerts its pro-apoptotic effects. Primarily characterized as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) and Akt signaling pathways, this compound disrupts key cellular survival signals, leading to the activation of the apoptotic cascade. This document summarizes the available quantitative data, details the experimental protocols for assessing this compound-induced apoptosis, and provides visual representations of the involved signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

The evasion of apoptosis is a hallmark of cancer, enabling malignant cells to survive and proliferate uncontrollably. Consequently, therapeutic strategies aimed at reinstating this crucial cell death program are of paramount interest in oncology research. This compound has emerged as a promising small molecule inhibitor that effectively triggers apoptosis in cancer cells. Its dual inhibitory action on the STAT3 and Akt pathways positions it as a multi-targeting agent capable of overcoming resistance mechanisms that may arise from the redundancy and crosstalk between these critical pro-survival signaling networks.

Mechanism of Action of this compound

This compound's primary mechanism of action involves the direct inhibition of two key nodes in cell survival signaling: STAT3 and Akt.

-

STAT3 Inhibition: this compound, a hydroxamic acid-based compound, effectively blocks the DNA binding activity of STAT3.[1] This inhibition prevents the transcription of STAT3-dependent genes that are critical for cell survival and proliferation. Key anti-apoptotic proteins downregulated by this compound through STAT3 inhibition include Bcl-2, Bcl-xL, and Mcl-1.[1]

-

Akt Inhibition: this compound also functions as a specific inhibitor of Akt (also known as Protein Kinase B).[2] The PI3K/Akt pathway is a central regulator of cell survival, and its inhibition by this compound leads to the potentiation of apoptosis.[2][3] This is achieved, in part, by preventing the Akt-mediated phosphorylation and inactivation of pro-apoptotic proteins such as Bad and Bax.[3] Furthermore, Akt inhibition by this compound can lead to the suppression of NF-κB signaling, a pathway that also controls the expression of anti-apoptotic genes.[2]

Signaling Pathways Modulated by this compound

The induction of apoptosis by this compound is a multi-faceted process involving the modulation of interconnected signaling pathways. The inhibition of STAT3 and Akt converges to disrupt the delicate balance between pro- and anti-apoptotic proteins, ultimately favoring cell death.

Quantitative Data on this compound Induced Apoptosis

The pro-apoptotic efficacy of this compound has been quantified in various cancer cell lines. The following table summarizes key findings from the literature.

| Cell Line | Cancer Type | Assay | Parameter | Value | Reference |

| Human Glioma | Brain Cancer | Cell Viability | IC50 | Not Specified | [1] |

| Human Breast Cancer | Breast Cancer | Cell Viability | IC50 | Not Specified | [1] |

| Human Prostate Cancer | Prostate Cancer | Cell Viability | IC50 | Not Specified | [1] |

| v-Src-transformed murine fibroblasts | Fibroblast | Cell Viability | IC50 | Not Specified | [1] |

| MCF-7 | Breast Cancer | Flow Cytometry | % Apoptotic Cells | 25.80% (early) + 11.05% (late) | [4] |

Note: Specific IC50 values were not detailed in the available search results, but this compound was reported to be effective in the 0-8 μM range.[1]

Experimental Protocols

The assessment of this compound-induced apoptosis relies on a set of well-established molecular and cellular biology techniques. Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[5]

-

Treat cells with various concentrations of this compound (e.g., 0-8 μM) for the desired time period (e.g., 24-48 hours).[1]

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5][6]

-

Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[5][6]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Seed cells and treat with this compound as described for the cell viability assay.

-

Harvest both adherent and floating cells and wash with cold 1X PBS.[7]

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each sample.

-

Analyze the samples by flow cytometry within one hour.[8] Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[7]

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

Protocol:

-

Treat cells with this compound and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.[9]

-

Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[9]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against proteins of interest overnight at 4°C. Key targets include:

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[9]

Conclusion

This compound is a potent inducer of apoptosis that acts through the dual inhibition of the STAT3 and Akt signaling pathways. This multifaceted mechanism of action makes it an attractive candidate for further preclinical and clinical investigation as a potential anti-cancer therapeutic. The experimental protocols detailed in this guide provide a robust framework for researchers to evaluate the pro-apoptotic effects of this compound and similar compounds. A thorough understanding of its signaling network, as visualized in the provided diagrams, is crucial for designing rational combination therapies and identifying potential biomarkers of response. Further studies are warranted to establish comprehensive quantitative data, including IC50 values across a broader range of cancer cell lines, to fully elucidate the therapeutic potential of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. SH-5, an AKT inhibitor potentiates apoptosis and inhibits invasion through the suppression of anti-apoptotic, proliferative and metastatic gene products regulated by IkappaBalpha kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 4. Characteristics of apoptosis induction in human breast cancer cells treated with a ceramidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apoptosis Protocols | USF Health [health.usf.edu]

- 9. pubcompare.ai [pubcompare.ai]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

The Impact of SH5-07 on STAT3-Dependent Gene Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that is frequently overactivated in a wide array of human cancers, driving the expression of genes crucial for tumor cell proliferation, survival, invasion, and immunosuppression. The development of small-molecule inhibitors targeting STAT3 is a promising therapeutic strategy. This technical guide provides an in-depth analysis of SH5-07, a hydroxamic acid-based STAT3 inhibitor, and its impact on STAT3-dependent gene transcription. We will delve into its mechanism of action, summarize its effects on key STAT3 target genes, provide detailed experimental protocols for its evaluation, and present visual representations of the underlying molecular pathways and experimental workflows.

Introduction to STAT3 and the Role of this compound

The STAT3 signaling pathway is a critical cellular cascade initiated by the binding of cytokines and growth factors to their cognate receptors. This binding triggers the activation of Janus kinases (JAKs), which in turn phosphorylate STAT3 at a conserved tyrosine residue (Tyr705). Phosphorylated STAT3 (p-STAT3) monomers then dimerize, translocate to the nucleus, and bind to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription.

In numerous malignancies, STAT3 is constitutively activated, leading to the persistent expression of genes that promote oncogenesis. These target genes include those involved in cell cycle progression (e.g., Cyclin D1, c-Myc), apoptosis inhibition (e.g., Bcl-2, Bcl-xL, Mcl-1), and cell survival (e.g., Survivin).

This compound is a potent, cell-permeable small-molecule inhibitor of STAT3. It is a hydroxamic acid analog that has been shown to selectively disrupt STAT3 activity, leading to antitumor effects in various cancer models.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on STAT3 through a multi-faceted mechanism. It has been demonstrated to bind to the SH2 domain of STAT3, a critical region for STAT3 dimerization following phosphorylation. By occupying the SH2 domain, this compound prevents the formation of STAT3-STAT3 dimers, a prerequisite for nuclear translocation and DNA binding. Furthermore, this compound has been shown to inhibit the DNA-binding activity of STAT3. This dual-pronged attack on both dimerization and DNA binding makes this compound an effective suppressor of STAT3's transcriptional activity.

Preliminary Studies on SH5-07 in Prostate Cancer: A Technical Guide

This technical guide provides an in-depth overview of the preliminary research on SH5-07, a small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), and its potential application in prostate cancer. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the compound's mechanism of action, preclinical data, and associated experimental methodologies.

Executive Summary

This compound is a hydroxamic acid-based inhibitor that demonstrates robust bioactivity against STAT3, a transcription factor frequently implicated in the oncogenesis and progression of various cancers, including prostate cancer.[1][2] Preclinical studies have established that this compound effectively blocks the DNA-binding activity of STAT3 in human prostate cancer cells.[3][4] This inhibition disrupts the transcription of key STAT3-dependent genes that regulate cell survival, proliferation, and apoptosis, such as Bcl-2, Bcl-xL, Mcl-1, Cyclin D1, c-Myc, and Survivin.[1][5] While the compound has been shown to decrease the viability of prostate cancer cells, specific quantitative data, such as IC50 values for prostate cancer cell lines, are not detailed in the primary literature.[1][3] In vivo studies have confirmed the tumor growth inhibitory effects of this compound in xenograft models of human glioma and breast cancer, providing a proof-of-concept for its potential efficacy in solid tumors with aberrant STAT3 signaling.[1][6]

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound from preclinical evaluations. It is important to note that while this compound has been tested against prostate cancer cells, specific IC50 values for these cell lines were not reported in the foundational studies. The data presented are from general assays or other cancer types and serve as a benchmark for its potency.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target/Cell Line | IC50 Value (µM) | Citation |

|---|---|---|---|

| STAT3 Inhibition Assay | STAT3 DNA-binding activity | 3.9 | [3][6] |

| Cell Viability Assay (72h) | U251MG (Human Glioma) | 1.0 - 2.7 | [1][2] |

| Cell Viability Assay (72h) | U87MG (Human Glioma) | 1.0 - 2.7 | [1][2] |

| Cell Viability Assay (72h) | MDA-MB-231 (Human Breast Cancer) | 3.8 - 4.5 |[1][2] |

Table 2: Downstream STAT3 Target Genes Modulated by this compound

| Gene | Function | Effect of this compound | Citation |

|---|---|---|---|

| Bcl-2 | Anti-apoptosis | Expression Reduced | [1][7] |

| Bcl-xL | Anti-apoptosis | Expression Reduced | [1][7] |

| Mcl-1 | Anti-apoptosis | Expression Reduced | [1][7] |

| Cyclin D1 | Cell Cycle Progression | Expression Reduced | [1][7] |

| c-Myc | Cell Proliferation, Metabolism | Expression Reduced | [1][7] |

| Survivin | Inhibition of Apoptosis | Expression Reduced |[1][7] |

Signaling and Experimental Workflow Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key biological pathways and experimental procedures related to the study of this compound.

Signaling Pathway

Experimental Workflows

References

- 1. Hydroxamic acid and benzoic acid-based Stat3 inhibitors suppress human glioma and breast cancer phenotypes in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound | STAT3 inhibitor | Probechem Biochemicals [probechem.com]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. spandidos-publications.com [spandidos-publications.com]

Methodological & Application

SH5-07: In Vitro Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

SH5-07 is a potent, cell-permeable, hydroxamic acid-based small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1] Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, including glioma, breast, prostate, and bladder cancers.[1][2] By targeting STAT3, this compound disrupts its DNA-binding activity, leading to the downregulation of various downstream target genes involved in cell proliferation, survival, and angiogenesis.[1] This document provides detailed application notes and protocols for the in vitro use of this compound in cell culture experiments.

Mechanism of Action

This compound functions by selectively inhibiting the DNA-binding activity of STAT3 homodimers.[3] This action blocks the transcriptional activation of STAT3 target genes, which include key regulators of the cell cycle and apoptosis such as Cyclin D1, c-Myc, Bcl-2, Bcl-xL, Mcl-1, and Survivin.[3] The inhibition of STAT3 phosphorylation at tyrosine 705 (pSTAT3-Y705) is a key indicator of this compound activity.[1]

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the reported in vitro activity of this compound in various cancer cell lines. The effective concentration of this compound can vary depending on the cell line and the duration of treatment.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |

| J82 | Bladder Cancer | ~7-14.2 | 48h |

| NBT-II | Bladder Cancer | ~7-14.2 | 48h |

| MB49 | Bladder Cancer | ~7-14.2 | 48h |

| Various | In vitro assay | 3.9 | N/A |

Table 2: Recommended Concentration Range for In Vitro Studies

| Cell Lines | Recommended Concentration Range | Incubation Time |

| Glioma, Breast, Prostate, Bladder Cancer Cells | 0 - 8 µM | 24 - 48h |

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

References

Application Notes and Protocols for Western Blot Analysis of SH5-07 Effects on the STAT3 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

SH5-07 is a potent, hydroxamic acid-based small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, promoting tumor cell proliferation, survival, angiogenesis, and immune evasion. This compound exerts its anti-tumor effects by directly binding to the SH2 and DNA-binding domains of STAT3, which prevents its phosphorylation, dimerization, and subsequent nuclear translocation.[2] This inhibition of STAT3 activity leads to the downregulation of various oncogenic downstream target genes, including Cyclin D1, Bcl-2, c-Myc, and Mcl-1.[2] Western blotting is a crucial technique for elucidating the mechanism of action of this compound by quantifying the reduction in phosphorylated STAT3 (p-STAT3) and the expression levels of its downstream targets. This document provides detailed protocols for the use of this compound in cell culture and subsequent Western blot analysis to assess its impact on the STAT3 signaling pathway.

Data Presentation

The following table summarizes the expected quantitative effects of this compound on key proteins in the STAT3 signaling pathway as determined by Western blot analysis. Data is synthesized from multiple studies investigating the effects of this compound in various cancer cell lines.

| Target Protein | This compound Concentration (µM) | Cell Line | Observed Effect | Reference |

| p-STAT3 (Tyr705) | 5 | U251/C7 | Significant Decrease | [3] |

| Cyclin D1 | 5 | MDA-MB-231 | Reduced Expression | [4][5] |

| Bcl-2 | 5 | MDA-MB-231 | Reduced Expression | [4][5] |

| c-Myc | 5 | MDA-MB-231 | Reduced Expression | [4][5] |

| Mcl-1 | 5 | MDA-MB-231 | Reduced Expression | [4][5] |

| Survivin | 5 | MDA-MB-231 | Reduced Expression | [4][5] |

Note: The IC50 for this compound in inhibiting STAT3 DNA-binding activity is approximately 3.9 µM.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the STAT3 signaling pathway and the experimental workflow for assessing the efficacy of this compound.

Caption: STAT3 signaling pathway and the point of inhibition by this compound.

Caption: Experimental workflow for Western blot analysis of this compound.

Experimental Protocols

A. Cell Culture and Treatment with this compound

-

Cell Seeding: Seed the cancer cell line of interest (e.g., MDA-MB-231, U251MG) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.

-

Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10 µM). The final DMSO concentration in the medium should be less than 0.1%.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubation: Incubate the cells for the desired time period (e.g., 24 hours).

B. Protein Lysate Preparation

-

Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Buffer Addition: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well or dish.

-

Cell Scraping: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation: Incubate the lysate on ice for 30 minutes, vortexing occasionally.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a fresh, pre-chilled tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

C. Western Blot Analysis

-

Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load 20-30 µg of denatured protein per lane into a polyacrylamide gel (the percentage of which depends on the molecular weight of the target proteins). Also, load a pre-stained protein ladder. Run the gel at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-p-STAT3, rabbit anti-Cyclin D1, or mouse anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to the intensity of the loading control (e.g., β-actin or GAPDH) for each sample. Calculate the fold change in protein expression relative to the vehicle-treated control.

References

Application Notes and Protocols for SH5-07 in In Vivo Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

SH5-07 is a potent, cell-permeable, hydroxamic acid-based small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, including glioma and breast cancer, making it an attractive target for therapeutic intervention.[1][4][5] this compound exerts its antitumor effects by binding to STAT3, preventing its phosphorylation and dimerization, which in turn inhibits the transcription of downstream target genes involved in cell proliferation, survival, and angiogenesis, such as Bcl-2, Bcl-xL, Mcl-1, c-Myc, Cyclin D1, and Survivin.[1][2][6][7] These application notes provide detailed protocols for the use of this compound in in vivo mouse xenograft models, based on preclinical studies demonstrating its efficacy in suppressing tumor growth.[6][8][9][10]

Quantitative Data Summary

The following table summarizes the reported in vivo dosage and administration of this compound in mouse xenograft models for human glioma and breast cancer.

| Parameter | Details | Cell Line(s) | Reference |

| Dosage | 3 mg/kg | U251MG (glioma), MDA-MB-231 (breast cancer) | [6] |

| 5-6 mg/kg | U251MG (glioma), MDA-MB-231 (breast cancer) | [6] | |

| Administration Route | Oral gavage | U251MG (glioma), MDA-MB-231 (breast cancer) | [6] |

| Tail vein injection | U251MG (glioma), MDA-MB-231 (breast cancer) | [6] | |

| Dosing Frequency | Daily (for 3 mg/kg) | U251MG (glioma), MDA-MB-231 (breast cancer) | [6] |

| Every 2-3 days (for 5-6 mg/kg) | U251MG (glioma), MDA-MB-231 (breast cancer) | [6] | |

| Tumor Volume at Initiation of Treatment | 90-150 mm³ | U251MG (glioma), MDA-MB-231 (breast cancer) | [6] |

| Observed Toxicity | No significant changes in body weight or blood cell counts; no gross anatomical organ abnormalities. | Not applicable | [6] |

Signaling Pathway

The diagram below illustrates the STAT3 signaling pathway and the mechanism of action for this compound.

Caption: this compound inhibits the STAT3 signaling pathway.

Experimental Protocols

Cell Culture and Preparation for Implantation

-

Cell Lines: Human glioma (U251MG) and breast cancer (MDA-MB-231) cell lines harboring constitutively active STAT3 are recommended.

-

Culture Conditions: Culture the cells in the appropriate medium (e.g., DMEM for U251MG, RPMI-1640 for MDA-MB-231) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter.

-

Cell Suspension: Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration for injection (e.g., 1 x 10⁷ cells/mL). For subcutaneous models, mixing the cell suspension 1:1 with Matrigel is recommended to promote tumor formation. Keep the cell suspension on ice until injection.

In Vivo Mouse Xenograft Model

-

Animal Model: Immunocompromised mice, such as athymic nude (nu/nu) or SCID mice, are suitable for establishing xenografts.

-

Tumor Cell Implantation:

-

Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

-

Subcutaneously inject 100-200 µL of the cell suspension (containing 1-2 x 10⁶ cells) into the flank of the mouse using a 27-gauge needle.

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable, measure the tumor dimensions (length and width) with digital calipers every 2-3 days.

-

Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

-

-

Animal Welfare Monitoring:

-

Monitor the body weight of the mice at least twice a week.

-

Observe the animals for any signs of toxicity or distress, such as changes in behavior, appetite, or grooming.

-

This compound Administration

-

Treatment Initiation: Begin treatment when the average tumor volume reaches 90-150 mm³. Randomize the mice into treatment and control groups.

-

Drug Preparation:

-

For oral gavage, formulate this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

For intravenous injection, dissolve this compound in a vehicle appropriate for intravenous administration (e.g., a solution of DMSO, PEG300, and saline). The final concentration of DMSO should be minimized.

-

-

Administration:

-

Oral Gavage: Administer 3 mg/kg of this compound daily.

-

Tail Vein Injection: Administer 5-6 mg/kg of this compound every 2-3 days.

-

-

Control Group: Administer the vehicle alone to the control group using the same route and frequency as the treatment group.

Endpoint and Tissue Collection

-

Study Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if the mice show signs of excessive morbidity.

-

Euthanasia and Tissue Collection:

-

At the end of the study, euthanize the mice according to approved institutional guidelines.

-

Excise the tumors and measure their final weight and volume.

-

A portion of the tumor tissue can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blotting for p-STAT3, c-Myc, Mcl-1, and Cyclin D1) or fixed in formalin for histological examination.

-

Collect blood for complete blood counts and major organs (liver, spleen, kidney, etc.) for histopathological analysis to assess toxicity.

-

Experimental Workflow

The following diagram outlines the key steps in a typical in vivo mouse xenograft study using this compound.

References

- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | STAT3 inhibitor | Probechem Biochemicals [probechem.com]

- 4. jebms.org [jebms.org]

- 5. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. New Drugs to Stop Growth of Brain and Breast Cancer [medicaldialogues.in]

- 9. scispace.com [scispace.com]

- 10. Hydroxamic Acid and Benzoic Acid-Based STAT3 Inhibitors Suppress Human Glioma and Breast Cancer Phenotypes In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: SH5-07 Treatment for Apoptosis Induction

Audience: Researchers, scientists, and drug development professionals.